molecular formula C10H14N2O3 B8177774 2-(4-(Cyclopropylmethoxy)-1H-pyrazol-1-yl)propanoic acid

2-(4-(Cyclopropylmethoxy)-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B8177774
M. Wt: 210.23 g/mol
InChI Key: RLDISCOEGAWZPK-UHFFFAOYSA-N
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Description

2-(4-(Cyclopropylmethoxy)-1H-pyrazol-1-yl)propanoic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Cyclopropylmethoxy)-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Introduction of the cyclopropylmethoxy group: This step involves the alkylation of the pyrazole ring with cyclopropylmethanol under basic conditions.

    Formation of the propanoic acid moiety: This can be done by reacting the intermediate with a suitable carboxylating agent, such as carbon dioxide, under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Cyclopropylmethoxy)-1H-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-(Cyclopropylmethoxy)-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-(Cyclopropylmethoxy)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenoxy)propanoic acid: This compound has a similar structure but with a methoxy group instead of a cyclopropylmethoxy group.

    2-(4-Hydroxyphenoxy)propanoic acid: This compound features a hydroxy group, which can influence its chemical properties and reactivity.

Uniqueness

2-(4-(Cyclopropylmethoxy)-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the cyclopropylmethoxy group, which can affect its steric and electronic properties

Properties

IUPAC Name

2-[4-(cyclopropylmethoxy)pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-7(10(13)14)12-5-9(4-11-12)15-6-8-2-3-8/h4-5,7-8H,2-3,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDISCOEGAWZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=C(C=N1)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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